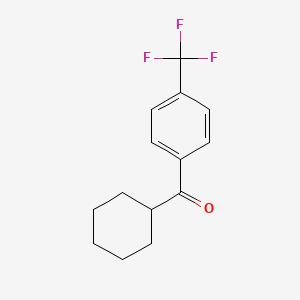

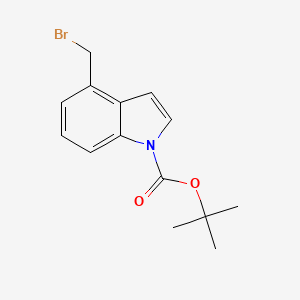

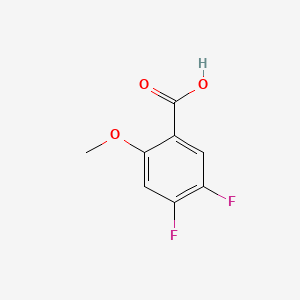

(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid (2S,3S-TBCMPCA) is an organic compound that is used in many different scientific research applications. It is a versatile compound that can be used in a variety of ways to create complex molecules. This compound is an important tool for synthetic chemists, as it can be used to synthesize a variety of compounds. It is also used in many biochemical and physiological studies, as it can be used to study the effects of different compounds on living organisms.

Applications De Recherche Scientifique

Application in Organic Chemistry

- Summary of the application : The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry . It is introduced into a variety of organic compounds for various applications .

- Methods of application : A method has been developed for the direct introduction of the Boc group into a variety of organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

- Results or outcomes : The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Application in Chemical Transformations

- Summary of the application : The tert-butyl group is used in various chemical transformations . Its unique reactivity pattern is highlighted by summarising characteristic applications .

- Methods of application : The crowded tert-butyl group is used in chemical transformations . Its unique reactivity pattern is elicited by the crowded tert-butyl group .

- Results or outcomes : The use of this simple hydrocarbon moiety in chemical transformations has implications in biosynthetic and biodegradation pathways .

Application in Biocatalytic Processes

- Summary of the application : The tert-butyl group has potential applications in biocatalytic processes .

- Methods of application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Its possible application in biocatalytic processes is described .

- Results or outcomes : The use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, has implications in biocatalytic processes .

Propriétés

IUPAC Name |

(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNCDXAIDIETKV-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479380 |

Source

|

| Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-1-(Tert-butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid | |

CAS RN |

1260606-18-5 |

Source

|

| Record name | (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)